molecular formula C11H12BrNO2 B3013506 Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 773033-36-6

Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B3013506
CAS No.: 773033-36-6
M. Wt: 270.12 g/mol
InChI Key: XRRFEMZOTNXHPJ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a brominated tetrahydroisoquinoline derivative with the molecular formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol . The compound features a partially saturated isoquinoline core, a bromine substituent at position 6, and a methyl ester group at position 2. Its structure is significant in medicinal chemistry due to the isoquinoline scaffold’s prevalence in bioactive molecules, particularly as angiotensin II receptor antagonists and enzyme inhibitors .

Properties

CAS No.

773033-36-6

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-4,10,13H,5-6H2,1H3

InChI Key

XRRFEMZOTNXHPJ-UHFFFAOYSA-N

SMILES

COC(=O)C1CC2=C(CN1)C=CC(=C2)Br

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC(=C2)Br

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors in biological systems, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through binding to specific sites on proteins and altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituent variations, stereochemistry, and structural isomers.

Substituent Variations

Table 1: Substituent-Based Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate 6-Br, 3-COOCH₃ C₁₁H₁₂BrNO₂ 270.12 Intermediate in drug synthesis
Methyl (S)-6-bromo-8-hydroxy-7-methoxy-THIQ-3-carboxylate 6-Br, 8-OH, 7-OCH₃, 3-COOCH₃ C₁₂H₁₄BrNO₄ 316.15 Marine algae-derived bromophenol
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride 5-Br, 3-COOCH₃ (HCl salt) C₁₁H₁₃BrClNO₂ 306.58 Enhanced solubility due to HCl salt
Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate 6-NH₂, 3-COOCH₃ C₁₁H₁₄N₂O₂ 206.24 Nucleophilic amino group for derivatization

Key Observations :

  • Hydroxy/Methoxy Groups: Additional polar groups (e.g., 8-OH, 7-OCH₃) enhance hydrogen-bonding capacity, as seen in marine bromophenols .
  • Amino Substitution: Replacing bromine with NH₂ introduces nucleophilicity, enabling further functionalization .

Ester Group Modifications

Table 2: Ester Group Comparisons
Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 6-bromo-THIQ-3-carboxylate -COOCH₃ C₁₁H₁₂BrNO₂ 270.12 Standard methyl ester
tert-Butyl 6-bromo-THIQ-3-carboxylate -COOC(CH₃)₃ C₁₄H₁₈BrNO₂ 312.20 Increased steric bulk
Benzyl 6,7-dimethoxy-THIQ-3-carboxylate -COOCH₂C₆H₅ C₁₉H₂₀NO₄ 341.37 Lipophilic benzyl ester

Key Observations :

  • Methyl vs. tert-Butyl Esters : The tert-butyl group improves metabolic stability but reduces solubility .
  • Benzyl Esters : Enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs .

Stereochemical and Structural Isomers

Table 3: Stereochemical and Isomeric Comparisons
Compound Name Structure/Stereochemistry Molecular Formula Key Properties
Methyl (R)-6-bromo-THIQ-3-carboxylate R-enantiomer C₁₁H₁₂BrNO₂ Potential enantioselective activity
Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate Ketone at position 1 (unsaturated) C₁₁H₈BrNO₃ Reduced ring saturation; increased reactivity
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid Quinoline core (N at position 1) C₁₀H₁₀BrNO₂ Altered electronic distribution

Key Observations :

  • Enantiomers : The (R)-enantiomer may exhibit distinct pharmacological profiles compared to the (S)-form .
  • Quinoline vs. Isoquinoline: Quinoline derivatives (N at position 1) exhibit different electronic properties, affecting binding to biological targets .
  • Ketone Modification : The 1-oxo derivative’s unsaturated ring increases aromaticity, altering reactivity in substitution reactions .

Biological Activity

Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS No. 773033-36-6) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C11H12BrNO2
  • Molecular Weight : 270.12 g/mol
  • IUPAC Name : this compound
  • SMILES : COC(=O)C1CC2=C(CN1)C=CC(=C2)Br

The compound features a tetrahydroisoquinoline core with a bromine substituent and a carboxylate ester group. These structural elements are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with notable efficacy. The compound's mechanism likely involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegeneration. The interaction with specific receptors and enzymes in the brain suggests that it may help mitigate oxidative stress and inflammation associated with neurodegenerative diseases.

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism or oxidative stress pathways.
  • Receptor Modulation : It has been suggested that it can modulate receptor activity linked to neurotransmission and neuroprotection.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
6-Bromo-1,2,3,4-tetrahydroisoquinolineLacks carboxylate groupLimited reactivity
Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylateChlorine instead of bromineVaries in reactivity and activity
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylateBromine at position 5Similar activity profile

These comparisons highlight how substituent variations can influence biological activity and chemical reactivity.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Study on Neuroprotection : A study demonstrated that the compound could reduce neuronal cell death in vitro under oxidative stress conditions. It was shown to significantly lower reactive oxygen species (ROS) levels compared to control groups.
  • Antimicrobial Efficacy : In another study assessing antimicrobial properties against Gram-positive and Gram-negative bacteria, the compound exhibited significant inhibition zones in agar diffusion tests.

Q & A

Q. What are the established synthetic routes for Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate?

The compound is synthesized via the Pictet-Spengler reaction , starting from L-3,4-dimethoxyphenylalanine methyl ester and paraformaldehyde. Key steps include:

  • Condensation : Trifluoroacetic acid (TFA) catalyzes cyclization in dichloromethane (DCM) under reflux.
  • Bromination : Bromine is introduced at the 6-position via electrophilic substitution.
  • Purification : Diastereomers are separated using column chromatography (EtOAc/hexane), followed by recrystallization from ethyl acetate for X-ray analysis .

Q. How is the compound characterized structurally and chemically?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm stereochemistry and functional groups (e.g., ester, bromine, and methoxy signals) .
  • Mass Spectrometry (MS) : Used to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry (e.g., S,S configuration) and ring conformation (half-boat vs. half-chair) using programs like SHELXL and OLEX2 .

Q. What is the natural occurrence of brominated tetrahydroisoquinoline derivatives?

Brominated analogs, including methyl 6-bromo-tetrahydroisoquinoline carboxylates, are found in marine algae (e.g., Rhodomelaceae species). Their biosynthesis involves bromination of tyrosine-derived precursors, suggesting enzymatic halogenation pathways .

Advanced Research Questions

Q. How does the compound serve as a precursor in asymmetric catalysis?

Tetrahydroisoquinoline (TIQ) derivatives act as chiral organocatalysts in asymmetric reactions like Diels-Alder cycloadditions. The bromine substituent enhances steric and electronic effects, influencing enantioselectivity. For example:

  • The TIQ scaffold stabilizes transition states via hydrogen bonding.
  • Diastereomeric separation (e.g., S,S vs. R,S configurations) is critical for catalytic efficiency .

Q. What conformational features impact its reactivity and crystallographic analysis?

  • Ring Conformation : The six-membered TIQ ring adopts a half-boat (θ = 53.94°, φ = 335.3°) or half-chair conformation (θ = 53.39°, φ = 324.7°), depending on stereochemistry. This affects the spatial arrangement of catalytic moieties .
  • Intermolecular Interactions : Hydrogen bonds (e.g., N–H⋯O, C–H⋯O) stabilize crystal packing, forming layered or columnar structures. Software like SHELX and OLEX2 are used to model these interactions .

Q. How does bromination influence biological activity or structure-activity relationships (SAR)?

  • Electrophilic Modulation : Bromine at the 6-position increases lipophilicity and steric bulk, potentially enhancing receptor binding in bioactive analogs.
  • SAR Studies : Comparative analysis with non-brominated or 8-bromo derivatives (e.g., B-352 vs. B-353) reveals positional effects on activity .

Q. What methodologies optimize purification of diastereomers during synthesis?

  • Chromatographic Separation : Silica gel column chromatography (EtOAc/hexane, 50:50) resolves diastereomers with distinct Rf values.
  • Recrystallization : Ethyl acetate yields crystals suitable for X-ray analysis, ensuring stereochemical purity .

Q. How should researchers handle stability and storage of brominated TIQ derivatives?

  • Hydroscopicity : Hydrochloride salts (e.g., 6-bromo-TIQ hydrochloride) require desiccated storage to prevent hydrolysis.
  • Light Sensitivity : Amber vials are recommended due to potential bromine-labile bond degradation .

Data Contradictions and Resolution

  • Conformational Discrepancies : Diastereomers (e.g., S,S vs. R,S) exhibit divergent ring conformations (half-boat vs. half-chair), impacting catalytic activity. Researchers must validate stereochemistry via NMR and crystallography .
  • Synthesis Yields : Bromination efficiency varies with reaction conditions (e.g., solvent polarity, catalyst load). Optimization via kinetic studies is advised .

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